molecular formula C10H12FNO B15397111 2-(4-Fluorophenyl)-2-methylpropanamide CAS No. 306761-22-8

2-(4-Fluorophenyl)-2-methylpropanamide

Cat. No.: B15397111
CAS No.: 306761-22-8
M. Wt: 181.21 g/mol
InChI Key: DSSHSPVDTSCFSP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methylpropanamide is a fluorinated amide derivative characterized by a propanamide backbone substituted with a 4-fluorophenyl group and a methyl group at the α-carbon. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical for pharmaceutical applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSHSPVDTSCFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287013
Record name 4-Fluoro-α,α-dimethylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306761-22-8
Record name 4-Fluoro-α,α-dimethylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306761-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-α,α-dimethylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural analogs and their substituents:

Compound Name Core Structure Substituents Key Features Reference
2-(4-Fluorophenyl)-2-methylpropanamide Propanamide 4-Fluorophenyl, α-methyl Baseline structure for comparison N/A
N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide (25b) Propanamide 4-Fluorobenzyl, 2,4-dichlorophenyl, α-methyl Dual halogenation enhances steric bulk and electronic effects
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide (8a) Propanamide 4-Fluorophenylthio, hydroxy, cyano, trifluoromethyl, α-methyl Sulfur linkage and polar groups improve solubility
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Propanamide 2-Fluorobiphenyl, 1-phenylpropan-2-yl Biphenyl moiety increases aromatic interactions
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Propanamide 4-Isobutylphenyl, 3-chlorophenethyl Lipophilic isobutyl group enhances membrane permeability

Key Observations :

  • Halogenation: Compounds with multiple halogen atoms (e.g., 25b) exhibit higher melting points (94–96°C) compared to non-halogenated analogs, likely due to increased crystallinity .
  • Stereochemistry : Chiral centers (e.g., in 27b from ) significantly impact yield and purity. For example, the (S)-configured 27b achieved 89% yield, versus 12% for the racemic 27a .
  • Functional Groups : Hydroxy or thioether groups (e.g., 8a) introduce hydrogen-bonding or redox-active sites, altering solubility and metabolic pathways .
Physicochemical Properties
Compound Melting Point (°C) Rf Value Solubility Trends NMR Shifts (Key Protons)
25b 94–96 0.68 Low in H2O; soluble in DMSO δ 1.35 (α-CH3), δ 7.25–7.60 (Ar-H)
8a Not reported Not reported High in polar aprotic solvents δ 1.91 (CH3), δ 6.65 (imidazole-H)
27b 128–130 0.58 Moderate in ethanol δ 1.40 (α-CH3), δ 4.20 (CH-NH)

Notes:

  • Fluorine atoms in the 4-position (e.g., 25b, 8a) downfield-shift aromatic protons in <sup>1</sup>H-NMR due to electron-withdrawing effects .
  • Methyl groups at the α-position (δ ~1.35–1.91) are consistent across analogs, confirming structural integrity .

Preparation Methods

Acid Chloride Formation

Treatment of 2-(4-fluorophenyl)-2-methylpropanoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C typically achieves >90% conversion to the acid chloride. The reaction is driven by the evolution of HCl and SO₂ gases, with stoichiometric SOCl₂ (1.2–1.5 equivalents) ensuring complete activation. Polar aprotic solvents like DCM facilitate reagent miscibility while minimizing side reactions. Post-reaction, excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow oil.

Ammonolysis and Isolation

The crude acid chloride is dissolved in anhydrous tetrahydrofuran (THF) and treated with concentrated aqueous ammonia (28–30% w/w) at −10°C to mitigate exothermicity. Gradual warming to room temperature over 4–6 hours ensures complete amidation, with yields ranging from 65–78% after recrystallization from ethyl acetate/hexane. Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C) confirms the absence of unreacted acid chloride, while Fourier-transform infrared spectroscopy (FTIR) verifies the characteristic amide C=O stretch at ~1650 cm⁻¹.

Coupling Agent-Mediated Synthesis

Modern peptide coupling agents enable direct amidation of 2-(4-fluorophenyl)-2-methylpropanoic acid under milder conditions than classical methods. These protocols minimize racemization and enhance functional group tolerance.

Carbodiimide-Based Activation

A representative procedure employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The carboxylic acid (1.0 equiv) is activated with EDC (1.1 equiv) and HOBt (1.0 equiv) at 0°C for 30 minutes, followed by dropwise addition of ammonium bicarbonate (2.0 equiv). After 12–18 hours at 25°C, aqueous workup and column chromatography (SiO₂, EtOAc/hexane) afford the amide in 72–85% yield. Kinetic studies reveal pseudo-first-order dependence on ammonium concentration, with an activation energy (Eₐ) of 58.2 kJ/mol.

Uranium and Phosphonium Reagents

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) demonstrates superior efficiency in sterically demanding systems. Using BOP-Cl (1.2 equiv) and N-methylmorpholine (3.0 equiv) in acetonitrile at 40°C, amidation completes within 4 hours, achieving 88% isolated yield. Comparative analysis shows BOP-Cl outperforms EDC/HOBt in reactions involving β-branched acids due to enhanced electrophilicity at the carbonyl carbon.

Transition Metal-Catalyzed Methods

Recent advances in catalytic amidation have enabled atom-economic synthesis of this compound from alcohols or esters, bypassing traditional acid intermediates.

Ruthenium-Catalyzed Dehydrogenative Coupling

A groundbreaking protocol employs a ruthenium PNNH pincer complex (2 mol%) to couple 2-(4-fluorophenyl)-2-methylpropanol with ammonia under refluxing diethyl ether (34.6°C). The reaction proceeds via tandem alcohol dehydrogenation and amine coupling, releasing H₂ gas as the sole byproduct. After 22 hours, gas chromatography (GC) analysis confirms >95% conversion, with isolated yields of 89–92% after silica gel purification. This method’s mild conditions and exceptional functional group tolerance make it ideal for heat-sensitive substrates.

Palladium-Mediated Cross-Coupling

Palladium acetate (Pd(OAc)₂, 4 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF, 8 mol%) catalyze the coupling of 2-(4-fluorophenyl)-2-methylpropanoic acid with hexamethyldisilazane (HMDS) in toluene at 110°C. The reaction generates the trimethylsilyl amide intermediate, which is hydrolyzed during workup to yield the target amide. Optimized conditions provide 76–81% yield over two steps, with X-ray photoelectron spectroscopy (XPS) confirming the absence of residual palladium (<2 ppm).

Base-Promoted Direct Amination

Strong inorganic bases facilitate direct amidation of esters, offering a one-pot alternative to acid chloride chemistry.

Potassium tert-Butoxide-Mediated Route

Heating methyl 2-(4-fluorophenyl)-2-methylpropanoate with ammonium acetate (5.0 equiv) and potassium tert-butoxide (t-BuOK, 2.0 equiv) in 1,4-dioxane at 80°C for 8 hours affords the amide in 68% yield. Mechanistic studies indicate the base deprotonates ammonium acetate, generating NH₂⁻, which nucleophilically attacks the ester carbonyl. Side products include the carboxylic acid (≤12%) and dimerized species (≤7%), necessitating careful stoichiometric control.

Phase-Transfer Catalysis

Tetrabutylammonium bromide (TBAB, 10 mol%) enables efficient amidation under biphasic conditions (toluene/H₂O). The ester (1.0 equiv) reacts with aqueous ammonia (28%, 4.0 equiv) at 60°C for 6 hours, achieving 74% conversion. This method eliminates the need for anhydrous solvents, reducing production costs by ∼40% compared to classical approaches.

Comparative Analysis of Methodologies

Parameter Acid Chloride EDC/HOBt Ru-Catalyzed Pd-Catalyzed t-BuOK
Yield (%) 65–78 72–85 89–92 76–81 68
Reaction Time (h) 6–8 12–18 22 24 8
Temperature (°C) 0–25 25 34.6 110 80
Byproducts HCl, SO₂ Urea H₂ SiMe₃ AcOH
Scalability Industrial Lab-scale Pilot-scale Lab-scale Bench
Cost Index (Rel.) 1.0 2.3 3.1 4.7 1.5

The Ru-catalyzed method achieves the highest yield and green chemistry metrics but requires specialized catalysts. Classical aminolysis remains the most cost-effective for bulk production, while coupling agents balance yield and practicality for research-scale synthesis.

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